

Experimental Protocol for Assessing Canagliflozin's Impact on Hepatic Steatosis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Canagliflozin

CAS No.: 842133-18-0

Cat. No.: S522556

[Get Quote](#)

Introduction

Canagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated promising effects in reducing hepatic steatosis in patients with type 2 diabetes and NAFLD/MASLD (Metabolic Dysfunction-Associated Steatotic Liver Disease). This protocol outlines a comprehensive methodology for quantifying changes in intrahepatic triglyceride (IHTG) content using proton magnetic resonance spectroscopy (¹H-MRS) and other imaging modalities in clinical studies investigating **canagliflozin** treatment. The non-invasive assessment of hepatic steatosis through quantitative imaging provides valuable endpoints for evaluating therapeutic efficacy in metabolic liver disease [1] [2].

Study Design Considerations

Population Selection:

- **Inclusion Criteria:** Adults with type 2 diabetes and NAFLD/MASLD confirmed by imaging or histology; HbA1c 6.5%-9.0%; BMI >20 kg/m²
- **Exclusion Criteria:** Significant alcohol consumption; other liver diseases; renal impairment (eGFR <60 mL/min/1.73 m²); contraindications to MRI [1]

Intervention Protocol:

- **Dosage:** **Canagliflozin** 100 mg orally once daily
- **Duration:** 6 months
- **Concomitant Medications:** Continue existing glucose-lowering therapies with dose adjustments as needed to prevent hypoglycemia [1] [2]

Timeline of Assessments:

- **Baseline, 1, 3, and 6 months:** Clinical and biochemical parameters
- **Baseline and 6 months:** Comprehensive imaging assessment (MRI, MRS, CT, transient elastography) [1]

Quantitative Assessment Methods for Hepatic Steatosis

Proton Density Fat Fraction (PDFF) via MRI

Imaging Protocol:

- **Equipment:** 3.0-T MRI system with anterior array coil
- **Sequence:** Chemical shift-based multipoint water-fat separation method with iterative decomposition of water and fat with echo asymmetry and least-squares estimation (IDEAL-IQ)
- **Parameters:** Repetition time 6.63 ms; echo time Min0.9 ms-Max4.8 ms (6 echo); flip angle 1°; reconstructive voxel size 2.8×2.8×2.8 mm
- **Analysis:** Three regions of interest (ROIs) of 300 mm² within right hepatic lobe parenchyma; average PDFF used for analysis [1]

Complementary Imaging Modalities

Computed Tomography (CT):

- **Protocol:** Unenhanced CT with 120 kVp, section thickness 5 mm
- **Analysis:** Three ROIs in right hepatic lobe; mean CT values in Hounsfield units (HU) [1]

Transient Elastography with CAP:

- **Equipment:** FibroScan with M-probe
- **Measurement:** Controlled attenuation parameter (CAP) values with valid measurements according to liver stiffness criteria
- **Output:** Median CAP value (100-400 dB/m) with IQR/MCAP ratio for variability assessment [1]

Key Efficacy Outcomes from Clinical Studies

Table 1: Changes in Hepatic Steatosis Parameters Following **Canagliflozin** Treatment

Parameter	Baseline Value	6-Month Value	Absolute Change	p-value
MRI-PDFF (%)	20.6% (11.7-29.8%)	10.6% (5.4-22.6%)	-10.0%	0.008
HbA1c (%)	7.6% (7.1-8.4%)	6.9% (6.5-7.8%)	-0.7%	<0.05
Body Weight (kg)	75.3 ± 14.1	72.6 ± 13.3	-2.7 kg	<0.05
HOMA-IR	5.8 (3.1-9.5)	3.3 (2.0-5.5)	-2.5	<0.05
ALT (U/L)	48 (34-72)	32 (22-47)	-16	<0.05

Data presented as median (interquartile range) or mean ± SD as available in source studies [1] [2]

Table 2: Additional Metabolic Parameters Affected by **Canagliflozin** Treatment

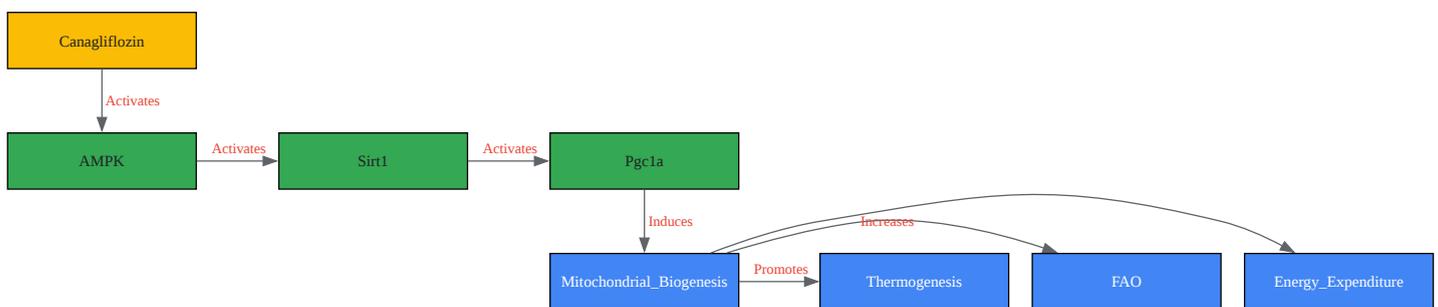
Parameter	Baseline	6-Month Follow-up	Change	Statistical Significance
Visceral Adipose Tissue (cm ³)	240.2 ± 112.3	216.3 ± 101.1	-23.9 cm ³	p < 0.05
Subcutaneous Adipose Tissue (cm ³)	8.5 ± 3.2	7.8 ± 2.9	-0.7 cm ³	p < 0.05
Skeletal Muscle Volume (cm ³)	145.3 ± 35.6	139.8 ± 33.2	-5.5 cm ³	p < 0.05
hs-CRP (mg/L)	1.2 (0.5-2.8)	0.7 (0.3-1.5)	-0.5 mg/L	p < 0.05

Data from Aoki et al. 2021 [1] [2]

Proposed Mechanisms of Action for Hepatic Benefits

AMPK-Sirt1-Pgc-1 α Signaling Pathway

Canagliflozin directly promotes mitochondrial biogenesis and function in adipocytes through the AMPK-Sirt1-Pgc-1 α signaling pathway, independently of SGLT2 inhibition. This pathway activation results in increased mitochondrial oxidative phosphorylation, fatty acid oxidation, and thermogenesis, contributing to improved cellular energy homeostasis [3].

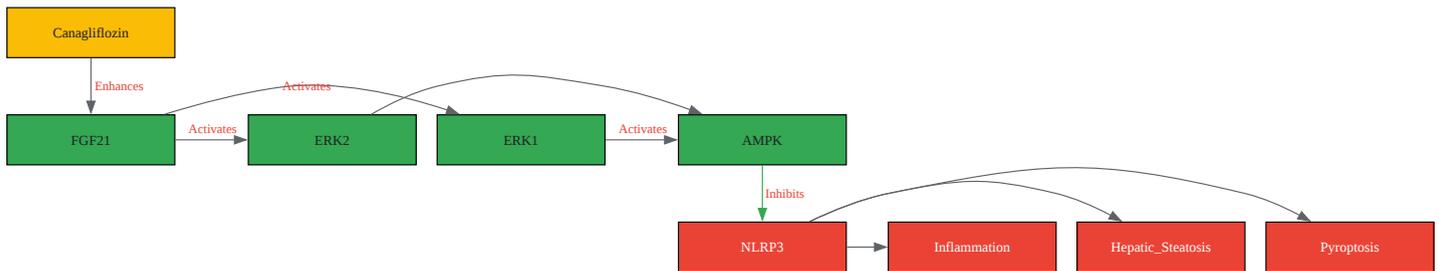


[Click to download full resolution via product page](#)

Figure 1: **Canagliflozin** activates mitochondrial biogenesis through the AMPK-Sirt1-Pgc-1 α pathway

FGF21-ERK1/2 Pathway and NLRP3 Inflammasome Regulation

In rodent models, **canagliflozin** ameliorates NAFLD progression by preventing NLRP3-mediated pyroptosis through the FGF21-ERK1/2 pathway. Treatment restores FGF21 and its downstream ERK1/2/AMPK signaling while reducing NLRP3 inflammasome activation, thereby mitigating hepatic inflammation and fibrosis [4].



[Click to download full resolution via product page](#)

Figure 2: **Canagliflozin** inhibits NLRP3-mediated pyroptosis via FGF21-ERK1/2 pathway

Discussion and Clinical Implications

The quantitative reduction in hepatic PDFFF demonstrated through ¹H-MRS and other imaging modalities indicates that **canagliflozin** provides direct benefits on hepatic steatosis independent of its effects on body weight, insulin resistance, or adiposity. The mechanistic studies reveal multiple pathways through which **canagliflozin** exerts these hepatic benefits, including enhanced mitochondrial function, reduced lipotoxicity, and suppression of inflammatory pathways [3] [4] [1].

These application notes provide researchers with validated protocols for assessing **canagliflozin**'s impact on hepatic metabolism. The combination of quantitative imaging endpoints with mechanistic molecular investigations offers a comprehensive framework for evaluating therapeutic efficacy in NAFLD/MASLD drug development programs.

References

1. Effects of Canagliflozin on Hepatic Steatosis, Visceral Fat ... [pmc.ncbi.nlm.nih.gov]

2. Effects of Canagliflozin on Hepatic Steatosis, Visceral Fat ... [pubmed.ncbi.nlm.nih.gov]
3. The diabetes medication canagliflozin promotes ... [pmc.ncbi.nlm.nih.gov]
4. Canagliflozin ameliorates the development of NAFLD by ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Experimental Protocol for Assessing Canagliflozin's Impact on Hepatic Steatosis]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b522556#canagliflozin-proton-magnetic-resonance-spectroscopy-ihgt-measurement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com